Hsd17B13-IN-54

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

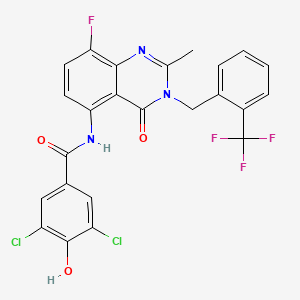

C24H15Cl2F4N3O3 |

|---|---|

Molecular Weight |

540.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H15Cl2F4N3O3/c1-11-31-20-17(27)6-7-18(32-22(35)13-8-15(25)21(34)16(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |

InChI Key |

GFTZAKCFKZQRBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-54: A Technical Guide to its Mechanism of Action

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1] This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. Hsd17B13-IN-54 is one such inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, the underlying biology of its target, and representative experimental protocols for its characterization.

Core Mechanism of Action of HSD17B13

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver. It belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and exhibits NAD+ dependent retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[1] The enzyme is implicated in hepatic lipid metabolism, and its expression is upregulated in the livers of NAFLD patients.

The protective effect of HSD17B13 loss-of-function is thought to be mediated through alterations in hepatic retinoid and lipid metabolism.[1] By inhibiting HSD17B13, the conversion of retinol to retinaldehyde is reduced, which may impact downstream signaling pathways involved in liver inflammation and fibrosis.[1]

This compound: A Potent Inhibitor

This compound, also known as Compound 158, is a small molecule inhibitor of HSD17B13.[1] Its primary mechanism of action is the direct inhibition of the enzymatic activity of HSD17B13.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Target | Assay Type | Substrate | IC50 (μM) |

| This compound | HSD17B13 | Biochemical | Estradiol | ≤ 0.1 |

Table 1: In vitro inhibitory activity of this compound.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving HSD17B13 and the point of intervention for an inhibitor like this compound.

Experimental Protocols

Detailed experimental protocols for the specific characterization of this compound are not publicly available. The following are representative protocols for the biochemical and cell-based evaluation of HSD17B13 inhibitors.

Biochemical HSD17B13 Inhibition Assay (In Vitro)

This protocol describes a method to determine the in vitro potency of an inhibitor against recombinant human HSD17B13.

1. Materials and Reagents:

- Recombinant human HSD17B13 protein

- Estradiol (substrate)

- NAD+ (cofactor)

- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

- This compound (or other test compounds)

- Detection reagent for NADH (e.g., diaphorase/resazurin)

- 384-well assay plates

2. Procedure:

- Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

- Add a defined amount of recombinant HSD17B13 enzyme to the wells of a 384-well plate.

- Add the diluted inhibitor or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

- Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.

- Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

- Stop the reaction and add the NADH detection reagent.

- Measure the fluorescence signal (proportional to NADH produced) using a plate reader.

- Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Lipid Accumulation Assay

This protocol outlines a method to assess the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model.

1. Materials and Reagents:

- Huh7 or HepG2 human hepatoma cell lines

- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

- Oleic acid complexed to bovine serum albumin (BSA) to induce lipid loading

- This compound (or other test compounds)

- Nile Red or BODIPY 493/503 stain for lipid droplets

- Formaldehyde for cell fixation

- Phosphate-buffered saline (PBS)

- High-content imaging system or fluorescence microscope

2. Procedure:

- Seed Huh7 or HepG2 cells in 96-well imaging plates and allow them to adhere overnight.

- Treat the cells with serial dilutions of this compound for 1-2 hours.

- Induce lipid accumulation by adding oleic acid-BSA complex to the cell culture medium and incubate for 24 hours.

- Wash the cells with PBS and fix with formaldehyde.

- Stain the intracellular lipid droplets with Nile Red or BODIPY 493/503.

- Acquire images using a high-content imaging system.

- Quantify the total lipid droplet area or intensity per cell using image analysis software.

- Determine the effect of the inhibitor on lipid accumulation compared to vehicle-treated controls.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an HSD17B13 inhibitor.

Conclusion

This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NAFLD and NASH. By inhibiting the retinol dehydrogenase activity of HSD17B13, this compound is expected to ameliorate the progression of liver disease. The technical information and representative protocols provided in this guide offer a framework for the continued investigation and development of this compound and other molecules in its class. Further studies are required to fully elucidate the therapeutic potential of this compound.

References

In-Depth Technical Guide: Hsd17B13-IN-54 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-54, also identified as Compound 158 in patent literature, is a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the target engagement of this compound, including its inhibitory activity and the methodologies used for its characterization.

Quantitative Data Summary

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against the enzymatic activity of HSD17B13. The available data from patent literature for this compound (Compound 158) is summarized below.

| Compound Name | Alternate Identifier | Target | Substrate | IC50 (µM) | Source |

| This compound | Compound 158 | HSD17B13 | Estradiol | ≤ 0.1 | WO2022103960[1] |

Signaling Pathway and Mechanism of Action

HSD17B13 is an oxidoreductase that catalyzes the conversion of various hydroxysteroids to their corresponding ketosteroids, utilizing NAD+ as a cofactor. The precise endogenous substrate and the complete signaling cascade involving HSD17B13 are still under active investigation. However, its inhibition is believed to mitigate the progression of liver disease. This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13.

Caption: Mechanism of HSD17B13 inhibition by this compound.

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the inhibitory activity of this compound.

HSD17B13 Enzymatic Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13 by measuring the conversion of a substrate.

Objective: To determine the IC50 value of this compound against human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Substrate: β-estradiol

-

Cofactor: NAD+

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a detergent (e.g., 0.01% Tween-20)

-

Detection Reagent: A system to measure NADH production, such as a luciferase-based assay (e.g., NAD(P)H-Glo™)

-

Test Compound: this compound dissolved in DMSO

-

Microplates: 384-well or 96-well plates suitable for luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted compound solutions to the microplate wells. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

-

Enzyme and Substrate Addition: Add the HSD17B13 enzyme to the wells containing the compound. Initiate the enzymatic reaction by adding the substrate (β-estradiol) and cofactor (NAD+).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific period (e.g., 60-120 minutes) to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the amount of NADH produced. If using a luciferase-based detection system, add the detection reagent according to the manufacturer's protocol and measure the resulting luminescence.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the HSD17B13 enzymatic inhibition assay.

Conclusion

This compound is a potent inhibitor of the HSD17B13 enzyme. The data and protocols presented in this guide provide a foundational understanding of its target engagement profile. Further studies, including cellular thermal shift assays to confirm direct target binding in a cellular context and in vivo experiments to establish a pharmacokinetic/pharmacodynamic relationship, would be valuable for the continued development of this and other HSD17B13 inhibitors as potential therapeutics for chronic liver diseases. Researchers are encouraged to use the provided methodologies as a basis for their own investigations into the promising field of HSD17B13 inhibition.

References

The Role of HSD17B13 Inhibition in the Progression of Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a spectrum of presentations ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The complex pathophysiology of NAFLD involves a interplay of genetic and environmental factors, making the identification of robust therapeutic targets a significant challenge.[1][3] Recently, hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a promising target.[1][2][4][5] Compelling human genetic evidence has demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NAFLD progression, stimulating the development of inhibitors like Hsd17B13-IN-54.[1][4][6] This technical guide provides an in-depth overview of the role of HSD17B13 in NAFLD and the therapeutic potential of its inhibition, with a focus on the preclinical molecule this compound and other relevant inhibitors.

HSD17B13: A Genetically Validated Target in NAFLD

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, primarily expressed in hepatocytes.[2][5] Its expression is upregulated in patients with NAFLD.[2] The enzyme exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoic acid signaling.[1][7] Genetic studies have identified a splice variant, rs72613567, that leads to a loss of HSD17B13 function and is strongly associated with protection against the progression of NAFLD to NASH, fibrosis, and cirrhosis.[1][4][6] This protective effect has positioned HSD17B13 as a high-confidence therapeutic target for NAFLD.

This compound and Other Small Molecule Inhibitors

The development of small molecule inhibitors targeting HSD17B13 is a key strategy for translating the genetic findings into a therapeutic reality. This compound is a potent inhibitor of HSD17B13 with a reported IC50 value of ≤ 0.1 μM for estradiol.[8][9] Several other inhibitors, such as BI-3231 and INI-822, are also under investigation and have shown promising preclinical activity.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the available quantitative data for this compound and other notable HSD17B13 inhibitors.

| Compound | Target | IC50 / Ki | Assay Substrate | Cellular Activity | Selectivity | Source |

| This compound | HSD17B13 | ≤ 0.1 μM (IC50) | Estradiol | Not Reported | Not Reported | [8][9] |

| BI-3231 | hHSD17B13 | 1 nM (IC50), <2.5 nM (Ki) | Estradiol | 13 nM (IC50) | >1000-fold vs HSD17B11 | [10][11][12] |

| mHSD17B13 | 13 nM (IC50) | Estradiol | Not Reported | [11][12] | ||

| INI-822 | HSD17B13 | Low nM potency | Not Reported | Decreased fibrotic proteins in liver-on-a-chip model | >100-fold vs other HSD17B members | [13] |

| Compound 1 (HTS hit) | hHSD17B13 | 1.4 ± 0.7 μM (IC50) | Estradiol | Moderate | Good vs HSD17B11 | [12] |

| 2.4 ± 0.1 μM (IC50) | Retinol | [12] | ||||

| Compound 2 (HTS hit) | HSD17B13 | 770 nM (IC50) | Not Reported | Not Reported | Not active against 11B-HSD13 or 2B-HSD13 | [14] |

| Compound | Pharmacokinetic / In Vivo Data | Source |

| BI-3231 | Good water solubility and permeability. Medium metabolic stability in human and mouse hepatocytes. Rapidly cleared from plasma, but considerable hepatic exposure maintained over 48 hours in mice. | [10][11] |

| INI-822 | Half-life supports once-daily oral dosing. In rats fed a CDAA-HFD diet, INI-822 decreased ALT levels and showed a dose-dependent increase in hepatic phosphatidylcholines. | [6][15][16] |

Signaling Pathways and Mechanism of Action

The precise mechanisms by which HSD17B13 contributes to NAFLD progression are still being elucidated. However, several key pathways have been implicated.

Caption: Proposed signaling pathway of HSD17B13 in NAFLD progression.

HSD17B13 expression is induced by the nuclear receptor LXRα via the transcription factor SREBP-1c, a master regulator of lipogenesis.[1] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that contributes to hepatic lipid accumulation.[1] The enzymatic activity of HSD17B13 converts retinol to retinaldehyde.[1][7] Recent evidence suggests that catalytically active HSD17B13 upregulates transforming growth factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine, leading to the activation of hepatic stellate cells (HSCs) and subsequent fibrosis.[17][18] Inhibition of HSD17B13 is therefore hypothesized to disrupt these pathogenic processes.

Experimental Protocols

In Vitro HSD17B13 Enzyme Inhibition Assay

A common method to assess the potency of HSD17B13 inhibitors is a biochemical assay that measures the conversion of a substrate to its product.

Caption: Workflow for an in vitro HSD17B13 enzyme inhibition assay.

Detailed Methodology:

-

Compound Plating: Serially dilute test compounds (e.g., this compound) in DMSO and dispense into a 384-well assay plate.

-

Reagent Preparation: Prepare a substrate mix containing a known HSD17B13 substrate (e.g., β-estradiol or retinol) and the cofactor NAD+ in an appropriate assay buffer.[19]

-

Reaction Initiation: Add the substrate mix to the assay plate, followed by the addition of purified recombinant HSD17B13 enzyme to initiate the reaction.[19]

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 2 hours).[19]

-

Detection: Add a detection reagent, such as the NAD(P)H-Glo™ detection reagent, which generates a luminescent signal proportional to the amount of NADH produced.[19]

-

Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

Cell-Based HSD17B13 Activity Assay

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.

Detailed Methodology:

-

Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293 or HepG2) in a multi-well plate.[7][20] Transfect the cells with a plasmid expressing HSD17B13.[7][20]

-

Lipid Droplet Induction (for HepG2): For cell lines like HepG2, induce the formation of lipid droplets by treating with oleate and palmitate.[20]

-

Compound Treatment: Treat the transfected cells with various concentrations of the HSD17B13 inhibitor.

-

Substrate Addition: Add a substrate, such as all-trans-retinol, to the culture medium.[7][20]

-

Incubation: Incubate the cells for a specific duration (e.g., 6-8 hours).[7][20]

-

Metabolite Extraction and Analysis: Lyse the cells and extract the retinoids. Separate and quantify the levels of retinaldehyde and retinoic acid using high-performance liquid chromatography (HPLC).[7][20]

-

Data Normalization and Analysis: Normalize the retinoid levels to the total protein concentration and compare the activity in inhibitor-treated cells to vehicle-treated controls.

In Vivo Models for Preclinical Evaluation

Several animal models are utilized to evaluate the efficacy of HSD17B13 inhibitors in a setting that mimics human NAFLD.

| Model | Description | Key Features | Relevance for HSD17B13 Inhibitor Testing |

| High-Fat Diet (HFD) | Mice or rats are fed a diet with a high percentage of calories from fat. | Induces obesity, insulin resistance, and hepatic steatosis. | Useful for studying the early stages of NAFLD and the effect of inhibitors on lipid accumulation.[3][21] |

| Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) | A diet that induces more severe liver injury. | Rapidly induces steatohepatitis, inflammation, and fibrosis. | A robust model for evaluating the anti-inflammatory and anti-fibrotic effects of HSD17B13 inhibitors.[15][22] |

| STAM™ Model | Newborn mice are treated with streptozotocin to induce diabetes, followed by a high-fat diet. | Rapidly progresses from steatosis to NASH, fibrosis, and HCC. | Suitable for studying the entire spectrum of NAFLD progression and the long-term effects of inhibitors.[21][23] |

| Genetic Models (e.g., ob/ob or db/db mice) | Mice with genetic mutations that lead to obesity and insulin resistance. | Spontaneously develop steatosis. | Useful for investigating the role of HSD17B13 in a genetically driven model of metabolic disease.[23] |

Conclusion and Future Directions

The genetic validation of HSD17B13 as a key player in the progression of NAFLD has paved the way for a new class of therapeutics. Small molecule inhibitors, exemplified by this compound, BI-3231, and INI-822, have shown promising preclinical activity, supporting the hypothesis that targeting HSD17B13 can ameliorate the pathological features of NAFLD. The ongoing clinical development of HSD17B13 inhibitors will be critical in determining their safety and efficacy in patients. Future research should continue to unravel the intricate molecular mechanisms by which HSD17B13 exerts its effects on hepatic lipid metabolism, inflammation, and fibrosis. A deeper understanding of these pathways will not only aid in the optimization of current therapeutic strategies but may also unveil novel targets for the treatment of this widespread and debilitating disease. The availability of potent and selective chemical probes like this compound will be instrumental in these endeavors.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enanta.com [enanta.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Pardon Our Interruption [opnme.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inipharm.com [inipharm.com]

- 14. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]

- 16. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 17. biorxiv.org [biorxiv.org]

- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

- 19. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Hsd17B13-IN-54: A Novel Inhibitor Targeting Lipid Droplet Metabolism in Hepatocytes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide focuses on Hsd17B13-IN-54, a novel and potent inhibitor of HSD17B13, and its role in modulating lipid droplet metabolism. We will delve into the core biology of HSD17B13, the mechanism of action of its inhibitors, detailed experimental protocols for studying their effects, and the associated signaling pathways.

Introduction: The Role of HSD17B13 in Hepatic Lipid Metabolism

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Unlike other members of its family, HSD17B13 is almost exclusively expressed in the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets.[2][3] Lipid droplets are dynamic organelles responsible for the storage and mobilization of neutral lipids, primarily triglycerides and cholesterol esters.

The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.[2] Preclinical studies have demonstrated that overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, promoting intracellular lipid accumulation.[4] Conversely, inhibition or genetic deletion of HSD17B13 has been shown to ameliorate hepatic steatosis. The precise enzymatic function of HSD17B13 is still under investigation, with studies suggesting it may act as a retinol dehydrogenase.[5]

The protective effects observed with loss-of-function variants of HSD17B13 have made it an attractive target for therapeutic intervention in NAFLD/NASH. Small molecule inhibitors, such as this compound, aim to mimic this genetic protection by directly inhibiting the enzymatic activity of HSD17B13.

This compound: A Potent and Selective Inhibitor

This compound is a novel small molecule inhibitor of HSD17B13. While detailed preclinical data on this specific compound is emerging, it has been characterized as a potent inhibitor with a high degree of selectivity for HSD17B13.

Mechanism of Action

This compound is designed to bind to the active site of the HSD17B13 enzyme, preventing it from carrying out its catalytic function. By inhibiting HSD17B13, the compound is expected to reduce the accumulation of lipids within hepatocytes, thereby mitigating the progression of hepatic steatosis. The therapeutic rationale is based on the robust genetic evidence linking loss of HSD17B13 function to protection from chronic liver disease.

In Vitro Efficacy

Biochemical assays are crucial for determining the potency of inhibitors like this compound. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the inhibitor's effectiveness.

| Compound | Target | Assay Substrate | IC50 | Reference |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 μM | [1] |

| BI-3231 | HSD17B13 | Not Specified | Not Specified | [6][7][8] |

Table 1: In vitro potency of HSD17B13 inhibitors. Data for this compound is from a commercial vendor. Data for the well-characterized inhibitor BI-3231 is included for comparison.

Studies with other HSD17B13 inhibitors, such as BI-3231, have demonstrated a significant reduction in triglyceride accumulation in both human and mouse hepatocytes under lipotoxic conditions.[6][7][8] It is anticipated that this compound will exhibit similar cellular effects.

Signaling Pathways and Experimental Workflows

The regulation of HSD17B13 expression and its downstream effects on lipid metabolism involve key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of inhibitors like this compound.

HSD17B13 Signaling Pathway

HSD17B13 expression is, in part, regulated by the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), master regulators of lipogenesis.[2]

Experimental Workflow for Inhibitor Evaluation

A typical workflow to assess the efficacy of an HSD17B13 inhibitor on lipid droplet metabolism in vitro is outlined below.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on lipid droplet metabolism.

HSD17B13 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound on HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.01% BSA)

-

This compound (dissolved in DMSO)

-

NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)

-

384-well white assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 10 µL of a solution containing recombinant HSD17B13 protein and NAD+ in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of β-estradiol solution in assay buffer.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and measure the amount of NADH produced by adding the NADH detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Lipid Droplet Staining and Quantification

Objective: To visualize and quantify the effect of this compound on lipid droplet accumulation in hepatocytes.

Materials:

-

HepG2 cells (or other suitable hepatocyte cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Oleic acid (complexed to BSA)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Nile Red or BODIPY 493/503 staining solution

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope with appropriate filters

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Induce steatosis by treating the cells with oleic acid (e.g., 200 µM) in serum-free medium for 24 hours.

-

Co-treat the cells with various concentrations of this compound or DMSO (vehicle control) during the oleic acid incubation period.

-

-

Staining:

-

Gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the Nile Red or BODIPY 493/503 staining solution (e.g., 1 µg/mL in PBS) for 20 minutes at room temperature, protected from light.

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging and Quantification:

-

Acquire images using a fluorescence microscope. Use appropriate filter sets for the chosen lipid droplet stain and DAPI.

-

Using image analysis software, segment the cells and identify the lipid droplets within each cell.

-

Quantify the number of lipid droplets per cell, the average size (area or volume) of the lipid droplets, and the total lipid droplet area per cell.

-

Normalize the data to the vehicle-treated control.

-

Intracellular Triglyceride Quantification

Objective: To quantitatively measure the effect of this compound on intracellular triglyceride levels.

Materials:

-

Treated cells from the lipid droplet experiment (Section 4.2)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Triglyceride quantification assay kit (colorimetric or fluorometric)

-

BCA protein assay kit

Procedure:

-

After treatment, wash the cells with PBS and lyse them in cell lysis buffer.

-

Clarify the lysates by centrifugation.

-

Measure the total protein concentration of each lysate using a BCA assay for normalization.

-

Use a commercial triglyceride quantification kit to measure the triglyceride concentration in each lysate, following the manufacturer's protocol.

-

Normalize the triglyceride concentration to the total protein concentration for each sample.

-

Compare the normalized triglyceride levels between the different treatment groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of NAFLD and NASH by targeting a genetically validated pathway involved in hepatic lipid metabolism. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and other HSD17B13 inhibitors. Future research should focus on in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of NAFLD/NASH. Furthermore, a deeper understanding of the downstream metabolic consequences of HSD17B13 inhibition will be crucial for the clinical development of this new class of therapeutics. The continued investigation into HSD17B13 and its inhibitors holds great promise for addressing the significant unmet medical need in chronic liver disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-54: A Technical Guide to its Impact on Retinol Dehydrogenase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of Hsd17B13-IN-54 on the retinol dehydrogenase activity of the 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein highly expressed in the liver, playing a crucial role in hepatic lipid and retinol metabolism. Genetic variations that lead to a loss of HSD17B13 enzymatic function have been shown to be protective against chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][2] This guide summarizes the available quantitative data on HSD17B13 inhibitors, details experimental protocols for assessing enzyme activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data: Inhibition of HSD17B13 Activity

The following table summarizes the available quantitative data for this compound and other relevant inhibitors of HSD17B13. While specific data for this compound on retinol dehydrogenase activity is not yet publicly available, its potent inhibition of estradiol oxidation suggests it is a strong candidate for inhibiting retinol conversion as well.

| Inhibitor | Substrate | IC50 | Assay Type | Source |

| This compound | Estradiol | ≤ 0.1 μM | In vitro enzymatic | MedchemExpress |

| BI-3231 | Retinol | 2.4 ± 0.1 μM | In vitro enzymatic | [3] |

| BI-3231 | Estradiol | 1.4 ± 0.7 μM | In vitro enzymatic | [3] |

Signaling Pathway: HSD17B13 in Retinol Metabolism

HSD17B13 is involved in the conversion of retinol to retinaldehyde, a critical step in the synthesis of retinoic acid, a potent regulator of gene expression. This enzymatic activity is dependent on the cofactor NAD+.

Experimental Protocols

Two primary methods are employed to determine the effect of inhibitors on HSD17B13's retinol dehydrogenase activity: an in vitro enzymatic assay using recombinant protein and a cell-based assay.

In Vitro Enzymatic Assay for HSD17B13 Retinol Dehydrogenase Activity

This protocol is adapted from established methods for measuring HSD17B13 activity and is suitable for inhibitor screening.[3][4]

1. Materials and Reagents:

-

Recombinant human HSD17B13 protein

-

All-trans-retinol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

This compound or other test inhibitors

-

DMSO (for compound dilution)

-

NAD-Glo™ Assay kit (Promega) or similar luminescence-based NADH detection kit

-

White, opaque 96-well or 384-well plates suitable for luminescence measurements

-

Luminometer

2. Experimental Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme and Substrate Preparation:

-

Dilute recombinant HSD17B13 in Assay Buffer to the desired concentration (e.g., 50-100 nM).

-

Prepare a solution of all-trans-retinol and NAD+ in Assay Buffer. The final concentrations in the assay will need to be optimized but can be started around the Km for each if known (e.g., 10-50 µM for retinol and NAD+).

-

-

Assay Protocol:

-

Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of the microplate.

-

Add the diluted HSD17B13 enzyme solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the retinol/NAD+ solution (e.g., 2.5 µL).

-

Incubate the reaction at 37°C for a specific time (e.g., 60-120 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection:

-

Stop the reaction (if necessary, depending on the detection method).

-

Add the NAD-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of NADH produced, which is directly proportional to the enzyme activity.

-

Incubate for the recommended time to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Retinol Dehydrogenase Assay

This assay measures the activity of HSD17B13 in a cellular context.[5]

1. Materials and Reagents:

-

HEK293 or other suitable host cells

-

Expression vector containing the coding sequence for human HSD17B13

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

All-trans-retinol

-

This compound or other test inhibitors

-

Solvents for extraction (e.g., methanol, hexane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Experimental Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media until they reach the desired confluency for transfection.

-

Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's protocol. As a control, transfect a separate set of cells with an empty vector.

-

-

Inhibitor and Substrate Treatment:

-

After allowing for protein expression (e.g., 24-48 hours post-transfection), treat the cells with various concentrations of this compound or DMSO (vehicle control) for a pre-determined time (e.g., 1-2 hours).

-

Add all-trans-retinol (e.g., 2-5 µM final concentration) to the cell culture medium and incubate for a specific period (e.g., 8 hours).

-

-

Extraction of Retinoids:

-

After incubation, harvest the cells and the culture medium.

-

Extract the retinoids from the cells and medium using a suitable organic solvent extraction method (e.g., methanol/hexane extraction).

-

-

HPLC Analysis:

-

Evaporate the organic solvent and reconstitute the retinoid extract in the HPLC mobile phase.

-

Analyze the samples by reverse-phase HPLC with UV detection to separate and quantify retinol, retinaldehyde, and retinoic acid.

-

-

Data Analysis:

-

Calculate the amount of retinaldehyde and retinoic acid produced in the HSD17B13-expressing cells treated with the inhibitor compared to the DMSO-treated control.

-

Determine the inhibitory effect of this compound on the retinol dehydrogenase activity of HSD17B13.

-

Conclusion

This compound is a potent inhibitor of HSD17B13. While its direct effect on retinol dehydrogenase activity requires further quantification, its low nanomolar to sub-micromolar IC50 against other substrates strongly suggests it will be an effective tool for studying the role of HSD17B13's retinol metabolizing function in both in vitro and cellular models. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the inhibitory potential of this compound and other novel compounds targeting this important enzyme in the context of liver disease research and drug development.

References

- 1. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enanta.com [enanta.com]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-54: A Technical Guide to a Novel Inhibitor in the Context of Liver Fibrosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including fibrosis and cirrhosis. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. This technical guide provides an in-depth overview of Hsd17B13-IN-54, a novel inhibitor of HSD17B13, and explores its relevance to the core signaling pathways implicated in liver fibrosis.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of HSD17B13. Preclinical data for this compound and other notable HSD17B13 inhibitors are summarized below.

Quantitative Data for HSD17B13 Inhibitors

| Compound | Target | IC50 (Human) | IC50 (Mouse) | Substrate | Assay Type | Reference |

| This compound | HSD17B13 | ≤ 0.1 µM | Not Reported | Estradiol | Biochemical | [1] |

| BI-3231 | HSD17B13 | 1 nM | 13 nM | Not Reported | Biochemical | [2] |

| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | Not Reported | Biochemical | [3] |

| EP-040081 | HSD17B13 | 79 nM | 74 nM | Not Reported | Biochemical | [4] |

Core Signaling Pathways in HSD17B13-Mediated Liver Fibrosis

The pathological role of HSD17B13 in liver fibrosis is thought to be mediated through several interconnected pathways. Inhibition of HSD17B13, therefore, represents a multi-pronged therapeutic strategy.

Retinol Metabolism

HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde[5][6]. In the context of liver fibrosis, the activation of hepatic stellate cells (HSCs) is a critical event, and retinoid metabolism is intricately linked to this process. Dysregulation of retinol metabolism can contribute to HSC activation and subsequent collagen deposition. By inhibiting HSD17B13, the conversion of retinol is reduced, which may help maintain HSC quiescence and prevent the progression of fibrosis.

Pyrimidine Catabolism

Recent studies have revealed a link between HSD17B13 and pyrimidine metabolism. A loss-of-function variant in HSD17B13 is associated with decreased pyrimidine catabolism[7][8][9]. In models of NAFLD, hepatic pyrimidine levels are depleted. Inhibition of pyrimidine catabolism has been shown to protect against liver fibrosis[7][8]. Therefore, inhibiting HSD17B13 may exert its anti-fibrotic effects by preserving the hepatic pyrimidine pool.

TGF-β1 Signaling

Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of liver fibrosis. Active HSD17B13 has been shown to upregulate TGF-β1, which in turn activates HSCs and promotes collagen synthesis[10]. Inhibition of HSD17B13 is expected to reduce TGF-β1 signaling, thereby attenuating the fibrogenic response.

Experimental Protocols

In Vitro HSD17B13 Enzyme Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of recombinant HSD17B13.

-

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate: Estradiol or Leukotriene B4

-

Cofactor: NAD+

-

Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

Test compound (e.g., this compound)

-

Detection Reagent (e.g., NAD/NADH-Glo™ Assay)

-

384-well plates

-

-

Procedure:

-

A serial dilution of the test compound is prepared in DMSO and dispensed into the wells of a 384-well plate.

-

The substrate and cofactor are prepared in assay buffer and added to the wells.

-

The enzymatic reaction is initiated by the addition of recombinant HSD17B13 protein.

-

The plate is incubated at room temperature for a defined period (e.g., 1-2 hours).

-

The detection reagent is added to measure the amount of NADH produced (or consumed).

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

-

Cell-Based HSD17B13 Inhibition Assay

This assay measures the inhibition of HSD17B13 activity in a cellular context.

-

Materials:

-

HEK293 cells stably overexpressing human HSD17B13

-

Cell culture medium and supplements

-

Substrate: Estradiol

-

Test compound

-

Lysis buffer

-

Analytical system (e.g., LC-MS/MS) to measure substrate and product levels

-

-

Procedure:

-

HEK293-HSD17B13 cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specified duration.

-

The substrate (estradiol) is added to the cells, and they are incubated for a further period.

-

The reaction is stopped, and the cells are lysed.

-

The concentrations of the substrate (estradiol) and the product (estrone) in the cell lysate are quantified by LC-MS/MS.

-

The percent inhibition is calculated, and IC50 values are determined.

-

In Vivo Murine Models of Liver Fibrosis

Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors.

-

Carbon Tetrachloride (CCl4)-Induced Fibrosis:

-

Model: CCl4 is a hepatotoxin that induces centrilobular necrosis and inflammation, leading to fibrosis upon chronic administration.

-

Procedure: Mice are treated with CCl4 (e.g., intraperitoneal injection) twice weekly for several weeks. The test compound is administered orally or via another appropriate route.

-

Endpoints: Liver tissue is collected for histological analysis (e.g., Sirius Red staining for collagen), and markers of liver injury (e.g., plasma ALT and AST) and fibrosis (e.g., hydroxyproline content, gene expression of pro-fibrotic markers like Col1a1 and α-SMA) are measured.

-

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)-Induced NASH and Fibrosis:

-

Model: This diet induces steatohepatitis and progressive fibrosis that closely mimics human NASH.

-

Procedure: Mice are fed the CDAA-HFD for an extended period (e.g., several weeks to months). The test compound is administered concurrently.

-

Endpoints: Similar to the CCl4 model, with a focus on histological scoring of steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score - NAS), as well as biochemical and molecular markers of fibrosis.

-

Experimental Workflow for HSD17B13 Inhibitor Evaluation

Conclusion

This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of liver fibrosis. The therapeutic potential of HSD17B13 inhibition is underscored by its multifaceted mechanism of action, involving the modulation of retinol metabolism, pyrimidine catabolism, and pro-fibrotic TGF-β1 signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this compound and other next-generation HSD17B13 inhibitors as promising therapies for patients with chronic liver disease. Further preclinical studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. enanta.com [enanta.com]

- 4. enanta.com [enanta.com]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

Hsd17B13-IN-54 in Non-Alcoholic Steatohepatitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. It represents a significant unmet medical need as it can progress to cirrhosis, liver failure, and hepatocellular carcinoma. Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for NASH. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of NASH and other chronic liver diseases. Hsd17B13-IN-54 is a potent inhibitor of HSD17B13 and is under investigation for its therapeutic potential in liver diseases, including NASH.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, and details experimental protocols for its evaluation in relevant NASH models.

This compound: A Potent Inhibitor of HSD17B13

This compound, also identified as Compound 158 in patent literature, is a small molecule inhibitor of HSD17B13.[1][2]

Biochemical Potency

The inhibitory activity of this compound has been determined in biochemical assays.

| Compound | Target | Assay Substrate | IC50 (μM) |

| This compound | HSD17B13 | Estradiol | ≤ 0.1 |

Signaling Pathways and Mechanism of Action

The precise enzymatic function of HSD17B13 and the downstream consequences of its inhibition are still under active investigation. It is known to be a NAD+ dependent enzyme that metabolizes various bioactive lipids, including steroids and potentially leukotriene B4.[3] Inhibition of HSD17B13 is hypothesized to protect against liver injury and fibrosis. One proposed mechanism involves the regulation of pyrimidine catabolism, where HSD17B13 inhibition leads to a decrease in the breakdown of pyrimidines, which has been shown to be protective against liver fibrosis in preclinical models.[4][5] Another potential mechanism is the regulation of hepatic lipid metabolism through pathways such as the SREBP-1c/FAS signaling cascade.[6]

Experimental Protocols

The evaluation of this compound in NASH models involves a series of in vitro and in vivo experiments to determine its potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile.

In Vitro Assays

1. HSD17B13 Enzymatic Inhibition Assay

-

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human HSD17B13.

-

Methodology:

-

Recombinant human HSD17B13 is incubated with a known substrate (e.g., estradiol or leukotriene B4) and the cofactor NAD+.

-

This compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The formation of the product is monitored using a suitable detection method, such as mass spectrometry or a fluorescence-based assay.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular HSD17B13 Inhibition Assay

-

Objective: To assess the potency of this compound in a cellular context.

-

Methodology:

-

A human cell line stably overexpressing HSD17B13 (e.g., HEK293) is used.

-

Cells are treated with varying concentrations of this compound.

-

A substrate, such as estradiol, is added to the cell culture medium.

-

After incubation, the medium is collected, and the conversion of the substrate to its product is measured by mass spectrometry.

-

The cellular IC50 value is then determined.

-

In Vivo Models of NASH

1. Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAAHF) Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound in a diet-induced mouse model of NASH that recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis.

-

Methodology:

-

Male C57BL/6J mice are fed a CDAAHF diet for a specified period (e.g., 8-12 weeks) to induce NASH.

-

A baseline group is fed a standard chow diet.

-

Following the induction period, mice are treated with this compound (e.g., daily oral gavage) or vehicle control for several weeks.

-

At the end of the treatment period, various endpoints are assessed:

-

Liver Histology: Livers are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) and fibrosis score are determined.

-

Biochemical Analysis: Plasma levels of liver enzymes (ALT, AST) are measured.

-

Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Ccl2) and fibrosis (e.g., Col1a1, Timp1) is quantified by qRT-PCR.

-

Lipid Analysis: Hepatic and plasma triglyceride and cholesterol levels are measured.

-

-

Conclusion

This compound is a potent inhibitor of HSD17B13, a genetically validated target for the treatment of NASH. The experimental protocols outlined in this guide provide a framework for the comprehensive preclinical evaluation of this compound and other HSD17B13 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in mitigating the progression of NASH.

References

- 1. enanta.com [enanta.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsd17B13-IN-54 as a chemical probe for HSD17B13 function

An In-Depth Technical Guide: Hsd17B13-IN-54 as a Chemical Probe for Hydroxysteroid 17-Beta Dehydrogenase 13 Function

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Primarily expressed in hepatocytes and localized to the surface of lipid droplets, HSD17B13's enzymatic activity is strongly linked to the progression of liver pathology.[1][2][3] Human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the development of steatohepatitis, fibrosis, and cirrhosis.[1][4][5] This has spurred the development of specific inhibitors to pharmacologically replicate this protective effect. This compound is a novel small molecule inhibitor of HSD17B13, designed to serve as a chemical probe to dissect the enzyme's function and validate its therapeutic potential. This document provides a comprehensive technical overview of HSD17B13, the properties of this compound, and the experimental protocols required for its characterization.

The Target: HSD17B13 Function and Disease Relevance

HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1][2] Its expression is highly restricted to the liver.[1][6] Within hepatocytes, HSD17B13 is an ER-targeted protein that localizes to the surface of lipid droplets, a critical hub for lipid metabolism.[3][7][8]

The precise physiological substrate and function of HSD17B13 are still under investigation, but in vitro and cell-based assays have shown it possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[8][9] It is also reported to act on other substrates, including steroids and proinflammatory lipids like leukotriene B4.[1][8] The enzyme's role in liver disease is strongly supported by genetic evidence; a common splice variant (rs72613567) that leads to a loss of function is associated with a significantly reduced risk of NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[3][4][10] Overexpression of HSD17B13 in the liver promotes lipid accumulation, while its inhibition or knockdown is protective against steatosis and fibrosis.[2][5][11] This makes HSD17B13 a high-interest target for drug development.

This compound: A Specific Chemical Probe

This compound (also referred to as Compound 158) is a potent inhibitor of HSD17B13.[12] It serves as a crucial tool for researchers to investigate the downstream effects of HSD17B13 inhibition in cellular and animal models of liver disease. While detailed public data on this compound is limited, this guide also incorporates data from BI-3231, a well-characterized public-domain chemical probe for HSD17B13, to provide a complete picture of the data required to validate such a tool.[13][14][15]

Data Presentation

The following tables summarize the known quantitative data for this compound and provide comparative data from the reference probe BI-3231.

Table 1: Physicochemical and In Vitro Properties of HSD17B13 Inhibitors

| Parameter | This compound | BI-3231 (Reference Probe) | Reference(s) |

| Target | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) | [12][13] |

| CAS Number | 2770247-49-7 | Not specified in abstracts | [12] |

| Biochemical IC₅₀ | ≤ 0.1 µM (Substrate: Estradiol) | 11 ± 5 nM (Cellular) | [12][13] |

| Binding Constant (Ki) | Not Available | 0.7 ± 0.2 nM (Human) | [13][14] |

| Selectivity | Not Available | >10 µM vs HSD17B11 | [13][14] |

| Cellular Potency | Not Available | IC₅₀ = 11 ± 5 nM (HEK293 cells) | [13] |

Table 2: In Vivo Properties of HSD17B13 Inhibitor (BI-3231 as Reference)

No in vivo data is publicly available for this compound. The following data for BI-3231 illustrates key parameters for in vivo characterization.

| Parameter | BI-3231 (Mouse) | Reference(s) |

| Dosing Route | Intravenous (i.v.), Oral (p.o.), Subcutaneous (s.c.) | [13] |

| Dose | i.v.: 5 µM/kg; p.o.: 50 µM/kg; s.c.: 80 µM/kg | [13] |

| Pharmacokinetics | Rapid in vivo clearance | [13] |

| Tissue Distribution | Strong accumulation in liver compared to plasma | [14][16] |

| In Vivo Suitability | Requires multiple daily dosing or extended-release formulation for chronic studies | [13] |

Experimental Protocols

Detailed methodologies are essential for the rigorous evaluation of a chemical probe. The following protocols describe key experiments for characterizing an HSD17B13 inhibitor like this compound.

Protocol 1: HSD17B13 In Vitro Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein.

-

Substrate: Estradiol or Retinol.

-

Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Test Compound (this compound) serially diluted in DMSO.

-

Detection Reagent capable of measuring NADH production (e.g., luminescence-based kit).[17]

-

384-well assay plates.

Method:

-

Prepare a reaction mixture containing assay buffer, NAD+, and recombinant HSD17B13 enzyme in each well of a 384-well plate.

-

Add the test compound (this compound) at various concentrations (typically a 10-point, 3-fold serial dilution). Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

-

Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).

-

Allow the reaction to proceed for 60 minutes at 37°C.

-

Stop the reaction and add the detection reagent to measure the amount of NADH produced, which is proportional to enzyme activity.

-

Read the signal (e.g., luminescence) on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay

Objective: To confirm the compound's ability to inhibit HSD17B13 within a cellular context.

Materials:

-

HEK293 cells (or other suitable cell line) stably overexpressing human HSD17B13.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound (this compound).

-

Substrate (e.g., a cell-permeable retinol analog).

-

Lysis buffer.

-

LC-MS/MS system for metabolite quantification.

Method:

-

Plate the HSD17B13-overexpressing HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Add the substrate to the cells and incubate for a defined period (e.g., 4-6 hours) to allow for enzymatic conversion.

-

Wash the cells with PBS and then lyse them to release intracellular contents.

-

Analyze the cell lysates using LC-MS/MS to quantify the amount of substrate and its converted product (e.g., retinaldehyde).

-

Calculate the inhibition of substrate conversion at each compound concentration.

-

Determine the cellular IC₅₀ by plotting the percent inhibition against the compound concentration.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of NASH

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of non-alcoholic steatohepatitis.

Materials:

-

C57BL/6J mice.

-

High-Fat Diet (HFD) or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NASH.[11]

-

Test Compound (this compound) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Equipment for blood collection and tissue harvesting.

-

Reagents for measuring serum ALT levels.

-

Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain).

Method:

-

Induce NASH in mice by feeding them a HFD or CDAA diet for 12-16 weeks.

-

Randomize mice into two groups: Vehicle control and this compound treatment.

-

Administer the compound or vehicle daily via oral gavage for 4-8 weeks.

-

Monitor body weight and general health throughout the study.

-

At the end of the treatment period, collect blood via cardiac puncture to measure serum Alanine Aminotransferase (ALT) levels as a biomarker for liver injury.

-

Euthanize the animals and harvest the livers. Weigh the livers and fix a portion in 10% neutral buffered formalin for histology.

-

Embed the fixed liver tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis and inflammation, and Sirius Red staining to quantify fibrosis.

-

Score the histology slides for NAFLD Activity Score (NAS) and fibrosis stage.

-

Statistically compare the treatment group to the vehicle group for all endpoints (serum ALT, liver weight, histology scores).

Conclusion

This compound represents a valuable chemical probe for elucidating the complex role of HSD17B13 in liver physiology and pathophysiology. Its potency as an inhibitor allows for the pharmacological interrogation of the HSD17B13 pathway. By employing rigorous experimental protocols for in vitro and in vivo characterization, researchers can use this compound to validate HSD17B13 as a therapeutic target and explore the downstream consequences of its inhibition. The continued study of such specific probes is critical for advancing the development of novel therapeutics for NAFLD, NASH, and other chronic liver diseases.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. pnas.org [pnas.org]

- 6. mdpi.com [mdpi.com]

- 7. HSD17B13 - Wikipedia [en.wikipedia.org]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. eubopen.org [eubopen.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

In-Depth Technical Guide: Hsd17B13-IN-54 and its Effects on Hepatic Steatosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to HSD17B13 and its Role in Hepatic Steatosis

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Its expression is upregulated in patients with NAFLD.[2] Overexpression of HSD17B13 in mouse liver promotes lipid accumulation, suggesting a direct role in the pathogenesis of hepatic steatosis.[2] The enzyme is involved in lipid metabolism and has been identified as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[3]

The transcription of HSD17B13 is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[4][5][6] LXRα and SREBP-1c are master regulators of hepatic lipogenesis, and their activation is associated with increased fatty acid and triglyceride synthesis.[5][7] This places HSD17B13 within a key signaling pathway that drives the accumulation of lipids in hepatocytes, a hallmark of hepatic steatosis.

Hsd17B13-IN-54: A Novel Inhibitor

This compound is a small molecule inhibitor of HSD17B13. While detailed preclinical data on its effects on hepatic steatosis are not extensively available in public literature, its biochemical potency has been established.

Quantitative Data for HSD17B13 Inhibitors

To provide a quantitative understanding of the potential of HSD17B13 inhibition, data from this compound and the well-characterized inhibitor BI-3231, as well as from shRNA-mediated knockdown studies, are summarized below.

| Parameter | Compound/Method | Value | Species/Cell Line | Assay | Reference |

| IC50 | This compound | ≤ 0.1 µM | Not Specified | Estradiol Substrate Inhibition | MedChemExpress |

| IC50 | BI-3231 | 1 nM | Human | Enzymatic Assay | Boehringer Ingelheim |

| IC50 | BI-3231 | 13 nM | Mouse | Enzymatic Assay | Boehringer Ingelheim |

| Triglyceride Accumulation | BI-3231 | Significantly decreased | Human HepG2 cells and primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | [8][9] |

| Liver Triglycerides | shRNA knockdown of Hsd17b13 | 45% decrease | High-fat diet-fed mice | Biochemical analysis | [10][11] |

| Hepatic Steatosis | shRNA knockdown of Hsd17b13 | Markedly improved | High-fat diet-fed mice | Histological analysis (H&E staining) | [10][11] |

| Timp2 Expression (Fibrosis marker) | shRNA knockdown of Hsd17b13 | Significantly decreased | High-fat diet-fed mice | qRT-PCR | [10] |

| Cd36 Expression (Fatty acid translocase) | shRNA knockdown of Hsd17b13 | Inhibited HFD-induced increase | High-fat diet-fed mice | qRT-PCR | [10][11] |

Signaling Pathways and Experimental Workflows

HSD17B13 Upstream Regulatory Pathway

The expression of HSD17B13 is controlled by key regulators of lipid metabolism, LXRα and SREBP-1c. This pathway represents a critical node in the development of hepatic steatosis.

Proposed Mechanism of Action for HSD17B13 Inhibition in Hepatic Steatosis

Inhibition of HSD17B13 is hypothesized to reduce hepatic steatosis by interfering with lipid metabolism within the hepatocyte.

Experimental Workflow for Evaluating HSD17B13 Inhibitors In Vitro

A typical workflow to assess the efficacy of an HSD17B13 inhibitor in a cell-based model of hepatic steatosis.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

The Emerging Role of HSD17B13 Inhibition in Mitigating Liver Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of liver inflammation, fibrosis, and cirrhosis. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. While specific data on Hsd17B13-IN-54 is not publicly available, this technical guide consolidates preclinical data from representative HSD17B13 inhibitors to provide a comprehensive overview of their impact on liver inflammation and the methodologies used for their evaluation.

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent condition that can progress to nonalcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and fibrosis.[1] HSD17B13 is a hepatic enzyme implicated in the metabolism of steroids, bioactive lipids, and retinol.[2] Its expression is significantly upregulated in the livers of patients with NAFLD.[3] The discovery that genetic variants leading to HSD17B13 inactivation are protective against the progression of chronic liver diseases has validated it as a promising therapeutic target.[4][5] Pharmacological inhibition of HSD17B13 is hypothesized to mimic this protective effect, offering a novel therapeutic strategy for NASH and other liver ailments.[4]

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize key quantitative data from preclinical studies of various HSD17B13 inhibitors, demonstrating their potency and effects on markers of liver injury and fibrosis.

Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors

| Compound | Target | IC50 (nM) | Assay System |

| BI-3231 | human HSD17B13 | 1 | Enzymatic Assay |

| mouse HSD17B13 | 13 | Enzymatic Assay | |

| EP-036332 | human HSD17B13 | 14 | Biochemical Assay |

| mouse HSD17B13 | 2.5 | Biochemical Assay | |

| EP-040081 | human HSD17B13 | 79 | Biochemical Assay |

| mouse HSD17B13 | 74 | Biochemical Assay | |

| INI-822 | human HSD17B13 | low nM | Biochemical Assay |

Data compiled from multiple sources.[6][7][8][9]

Table 2: In Vivo and Ex Vivo Efficacy of Representative HSD17B13 Inhibitors

| Compound | Model System | Key Findings |

| INI-822 | Primary Human Liver-on-a-Chip | >40% decrease in fibrotic proteins (25 µM); Significant decrease in αSMA and Collagen Type 1 (1 and 5 µM) |

| INI-822 | CDAA-HFD Fed Rats | Dose-dependent decrease in plasma ALT; Dose-dependent increase in hepatic phosphatidylcholines |

| EP-036332 / EP-040081 | Concanavalin A-induced Liver Injury (Mouse) | Decreased plasma ALT and cytokines (TNF-α, IL-1β, CXCL9) |

| ARO-HSD (RNAi) | NASH Patients | Mean reduction in HSD17B13 mRNA of 84%; Mean reduction in ALT of 46% |

Data compiled from multiple sources.[3][8][9][10]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.

In Vitro HSD17B13 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HSD17B13.

-

Principle: The assay measures the conversion of a substrate (e.g., β-estradiol or leukotriene B4) by purified recombinant HSD17B13 in the presence of the cofactor NAD+. The formation of the product or the consumption of the cofactor is quantified.[11][12][13]

-